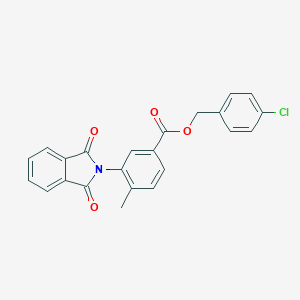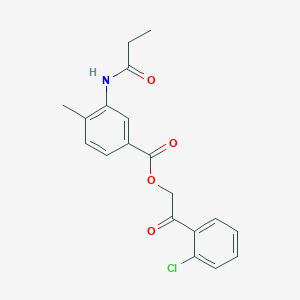
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that combines several aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxylic acid derivative, followed by esterification with 2-naphthylcarbonylmethyl ester. Common reagents used in these reactions include acid chlorides, anhydrides, and catalysts such as sulfuric acid or phosphoric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylic acid derivatives, while reduction can produce the corresponding alcohols.
Applications De Recherche Scientifique
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Anisyl)-4-quinolinecarboxylic acid: Shares the quinolinecarboxylic acid core but lacks the naphthyl ester group.
2-Naphthylcarbonylmethyl ester: Contains the naphthyl ester group but lacks the quinolinecarboxylic acid moiety.
Uniqueness
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C29H21NO4 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C29H21NO4/c1-33-23-14-12-20(13-15-23)27-17-25(24-8-4-5-9-26(24)30-27)29(32)34-18-28(31)22-11-10-19-6-2-3-7-21(19)16-22/h2-17H,18H2,1H3 |
Clé InChI |
SNLGNBQGIUANOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chlorophenyl)-2-oxoethyl {[(benzoylamino)acetyl]amino}acetate](/img/structure/B339109.png)








![4-methyl-3-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B339129.png)
![4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid](/img/structure/B339130.png)
![N-[(2-methylphenoxy)acetyl]glycine](/img/structure/B339131.png)

